Bis(2,4-dimethylphenyl)methanone
Overview
Description
“Bis(2,4-dimethylphenyl)methanone” is a chemical compound with the CAS Number: 3478-88-4 and a linear formula of C17H18O . It has a molecular weight of 238.33 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H18O/c1-11-5-7-15(13(3)9-11)17(18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid or semi-solid or solid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 345.9±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 59.0±3.0 kJ/mol and a flash point of 146.7±14.2 °C .Scientific Research Applications
Antioxidant Properties
Bis(2,4-dimethylphenyl)methanone and its derivatives have been studied for their antioxidant properties. For instance, a study synthesized bromophenols derivatives and assessed their antioxidant activities through various in vitro assays. These synthesized compounds demonstrated effective antioxidant power, comparable to synthetic standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) (Balaydın et al., 2010).
Thermally Activated Delayed Fluorescence
This compound-based compounds have also been explored for their use in organic electronics, particularly as thermally activated delayed fluorescent (TADF) emitters. A study on such emitters showed high quantum efficiencies, demonstrating their potential in electronic applications like OLEDs (Kim, Choi, & Lee, 2016).
Catalysis in Organic Reactions
In the field of organic synthesis, derivatives of this compound have been used as catalysts. One study highlighted its use in enantioselective Michael addition reactions, showing good yields and enantiomeric excesses (Lattanzi, 2006).
Polymer Science
In polymer science, derivatives of this compound have been incorporated into poly(arylene ether sulfone)s to enhance properties like hydroxide conductivity and alkaline stability. This has implications in fields like membrane technology and ion exchange (Shi et al., 2017).
Analytical Chemistry
In analytical chemistry, this compound derivatives have been utilized in novel methods for the extraction and analysis of UV filters in biological samples. This advancement aids in pharmacokinetics, pharmacodynamics, and drug monitoring studies (Locatelli et al., 2019).
Crystallography and Structural Chemistry
The compound has also been important in the study of molecular complexes and crystal structures, contributing to the understanding of molecular interactions and hydrogen bonding mechanisms in solid-state chemistry (Toda, Tanaka, & Mak, 1985).
Pharmacological Research
In pharmacological research, derivatives have been synthesized and evaluated for potential activities like anti-implantation, anticancer, and antimicrobial activities. This indicates its relevance in drug discovery and medicinal chemistry (Pandey et al., 2002).
Material Science
In material science, the synthesis of this compound derivatives has been explored for creating materials with specific propertieslike antimicrobial, antioxidant, and insect antifeedant potency, which is crucial for applications in agriculture and healthcare (G.Thirunarayanan, 2015).
Organic Synthesis
The compound has been pivotal in the synthesis of complex organic structures, such as hemifullerene skeletons, through processes like regioselective intramolecular oxidative cyclization. This is significant in the field of synthetic organic chemistry and the development of new materials (Amaya, Ito, & Hirao, 2015).
Environmental Sensing and Monitoring
Moreover, this compound derivatives have been used to develop multiple stimuli-responsive and reversible fluorescence switches. These are promising for applications in chemical sensing and environmental monitoring, indicating their versatility in sensing technologies (Wang et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
bis(2,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-11-5-7-15(13(3)9-11)17(18)16-8-6-12(2)10-14(16)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNQSAKXSGGDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80483574 | |
Record name | Bis(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3478-88-4 | |
Record name | Bis(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80483574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3478-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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